molecular formula C19H16N4OS B6044761 8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6044761
M. Wt: 348.4 g/mol
InChI Key: BTLIHYNQLWCQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core substituted with benzylsulfanyl and 4-methylphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a purine derivative is reacted with benzylsulfanyl and 4-methylphenyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction kinetics and ensure consistent product quality. These systems allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(BENZYLSULFANYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

8-benzylsulfanyl-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)23-17-16(18(24)21-12-20-17)22-19(23)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLIHYNQLWCQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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